Bienvenue dans la boutique en ligne BenchChem!

Melanotan II Acetic Acid Salt

Melanocortin receptor pharmacology GPCR binding selectivity Peptide SAR

Melanotan II (MT-II) is a synthetic cyclic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH), engineered as a non-selective agonist across melanocortin receptor subtypes MC1R, MC3R, MC4R, and MC5R. Unlike linear α-MSH analogs such as afamelanotide (NDP-α-MSH, Melanotan I), MT-II incorporates a lactam bridge between Asp5 and Lys10, restricting conformational flexibility and conferring enhanced metabolic stability and altered receptor selectivity.

Molecular Formula C₅₀H₆₉N₁₅O₉ .(xCH₃COOH)
Molecular Weight 1024.186005
Cat. No. B1153005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanotan II Acetic Acid Salt
SynonymsN-Acetyl-L-norleucyl-L-α-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysinamide Cyclic (2→7)-peptide Acetic Acid Salt;  1,4,7,10,13,18-Hexaazacyclotricosane Cyclic Peptide Deriv. Acetic Acid Salt;  17: PN: US20130203670 SEQID: 17 claime
Molecular FormulaC₅₀H₆₉N₁₅O₉ .(xCH₃COOH)
Molecular Weight1024.186005
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melanotan II Acetic Acid Salt: Chemical Identity, Comparator Landscape, and Procurement Rationale for Melanocortin Research


Melanotan II (MT-II) is a synthetic cyclic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH), engineered as a non-selective agonist across melanocortin receptor subtypes MC1R, MC3R, MC4R, and MC5R [1]. Unlike linear α-MSH analogs such as afamelanotide (NDP-α-MSH, Melanotan I), MT-II incorporates a lactam bridge between Asp5 and Lys10, restricting conformational flexibility and conferring enhanced metabolic stability and altered receptor selectivity [2]. The acetic acid salt form (CAS 121062-08-6 free base; MW 1084.23 g·mol⁻¹ as acetate) is the standard commercial formulation, providing defined aqueous solubility of ≥5 mg/mL in water . Within the melanocortin tool compound landscape, MT-II sits alongside comparators including afamelanotide (MC1R-selective linear peptide, FDA/EMA-approved as Scenesse®), bremelanotide (PT-141; MC4R-preferring cyclic peptide, FDA-approved as Vyleesi®), endogenous α-MSH, and SHU9119 (MC3R/MC4R antagonist tool compound), each occupying distinct pharmacological niches defined by receptor selectivity, structural class, and translational status [2].

Why Melanotan II Acetic Acid Salt Cannot Be Interchanged with Afamelanotide, Bremelanotide, or α-MSH: The Evidence Threshold for Informed Procurement


Melanotan II, afamelanotide (NDP-α-MSH), bremelanotide, and α-MSH are all melanocortin receptor ligands, yet they diverge substantially in receptor subtype selectivity, structural class (cyclic vs. linear), metabolic stability, central nervous system penetrance, and functional output. Substituting one for another without accounting for these quantitative differences introduces uncontrolled variables that compromise experimental reproducibility and translational validity. The cyclic lactam scaffold of MT-II produces a receptor binding profile distinct from linear NDP-α-MSH: MT-II exhibits nanomolar affinity at MC1R, MC3R, MC4R, and MC5R, whereas afamelanotide demonstrates sub-nanomolar MC1R affinity with substantially different selectivity ratios across subtypes [1]. The acetic acid salt counterion further differentiates procurement-grade material by providing a standardized, highly water-soluble formulation (≥5 mg/mL) suitable for in vivo dosing, in contrast to alternative salt forms or free base preparations with variable solubility . The quantitative evidence below establishes the minimum data threshold a scientific procurement decision should demand before accepting any claimed equivalent.

Melanotan II Acetic Acid Salt: Quantified Differentiation Evidence Against Key Comparators for Scientific Procurement Decisions


Receptor Binding Selectivity Profile: MT-II vs. Afamelanotide (NDP-α-MSH) Ki Values Across Four Melanocortin Receptor Subtypes in Human Recombinant Systems

Melanotan II acetate salt exhibits a distinct multi-receptor binding profile compared to the clinically approved linear peptide afamelanotide (NDP-α-MSH). In COS cells expressing human recombinant melanocortin receptors, MT-II binds MC1R with Ki = 0.67 nM, MC4R with Ki = 6.6 nM, MC3R with Ki = 34 nM, and MC5R with Ki = 46 nM . By contrast, afamelanotide demonstrates substantially higher MC1R affinity (Ki = 0.028 nM) and broader high affinity across all subtypes (MC3R Ki = 0.17 nM, MC4R Ki = 0.20 nM, MC5R Ki = 0.21 nM) [1]. This yields a critical selectivity divergence: the MC4R/MC1R Ki ratio for MT-II is approximately 10 (6.6/0.67), whereas for afamelanotide it is approximately 7 (0.20/0.028). More strikingly, afamelanotide's MC1R affinity exceeds MT-II's by approximately 24-fold, while its MC4R affinity exceeds MT-II's by approximately 33-fold, confirming that afamelanotide is a higher-affinity but distinctly different selectivity tool across the receptor family [1]. These data were generated using [125I]-NDP-α-MSH competitive displacement binding assays in COS cells expressing each human recombinant receptor subtype .

Melanocortin receptor pharmacology GPCR binding selectivity Peptide SAR

Metabolic Stability: Cyclic Lactam MT-II vs. Linear α-MSH and NDP-α-MSH in Enzymatic Degradation Assays

The cyclic lactam bridge of Melanotan II (Asp5–Lys10) confers enzymatic resistance that fundamentally distinguishes it from linear melanocortin peptides. In a direct comparative study, native α-MSH retained less than 1% of its original melanotropic activity after only 60 minutes of incubation with 10% rat brain homogenate [1]. By contrast, the linear NDP-α-MSH analog [Nle4,D-Phe7]-α-MSH retained approximately 10% activity after 240 minutes under identical conditions, and the cyclic fragment Ac-[Cys4,D-Phe7,Cys10]-α-MSH4-10-NH2 was resistant to inactivation by either rat serum or brain homogenate [1]. The lactam-cyclized scaffold of MT-II represents a further optimization of this cyclic stabilization strategy. Critically, receptor dissociation kinetic studies demonstrated that MT-II remains bound to human MC1R significantly longer than both α-MSH and NDP-α-MSH, with dissociation rate constants (k-1) of 0.04 h⁻¹ for MT-II, 0.08 h⁻¹ for NDP-α-MSH, and 0.17 h⁻¹ for α-MSH [2]. A slower k-1 for MT-II by 2-fold versus NDP-α-MSH and >4-fold versus α-MSH indicates prolonged target engagement at the receptor level.

Peptide stability Enzymatic degradation Cyclic peptide pharmacology

MT-II Functional Selectivity: Brain Penetrance and Central MC4R-Mediated Effects vs. Afamelanotide

A critical differentiation between Melanotan II and afamelanotide lies in their capacity to access central melanocortin receptors. Melanotan II has been demonstrated to cross the blood-brain barrier and engage MC3R/MC4R populations in the central nervous system, producing measurable effects on appetite suppression and sexual function [1][2]. In contrast, afamelanotide (Melanotan I) exhibits negligible brain penetration, confining its pharmacology primarily to peripheral MC1R on melanocytes [1]. Quantitatively, a liquid chromatography/tandem mass spectrometry study confirmed detectable MT-II concentrations in mouse brain tissue following intraperitoneal administration of 1 mg/kg peptide, with plasma and brain concentrations measured to establish pharmacokinetic parameters [2]. In a head-to-head functional comparison using food intake as a readout of central MC4R engagement, MT-II (3 mg/kg i.p.) produced significant inhibition of food intake in fasted mice (p ≤ 0.001), reducing consumption by approximately 48% compared to saline controls over the acute post-dosing period [3]. By contrast, the peripherally restricted MC1R-selective agonist afamelanotide does not produce comparable central appetite effects at doses that achieve robust tanning responses [1].

Blood-brain barrier penetration Central melanocortin pharmacology MC4R functional selectivity

Acetic Acid Salt Form Specification: Defined Solubility and Purity for Reproducible In Vivo Dosing vs. Variable Free Base or Alternative Salt Preparations

The acetic acid salt form of Melanotan II provides a standardized solubility specification critical for reproducible experimental dosing. Sigma-Aldrich certifies MT-II acetate salt at ≥95% purity (HPLC) with a defined aqueous solubility of 5 mg/mL in water, supplied as a white lyophilized solid with storage at −20°C . This is corroborated by GenScript specifications confirming MT-II acetate salt solubility at 5 mg/mL in water, with molecular formula C₅₀H₆₉N₁₅O₉·C₂H₄O₂ and molecular weight 1084.18 g·mol⁻¹ . The acetate counterion increases the molecular weight by approximately 60 Da relative to the free base (1024.18 g·mol⁻¹), a mass difference that must be accounted for in molar dosing calculations—a key distinction from free base preparations . Procurement from non-certified sources frequently yields material with variable counterion content, residual TFA from synthesis, or inconsistent solubility, directly compromising dose-response reproducibility in both in vitro (cAMP accumulation, binding assays) and in vivo (food intake, tanning, sexual function) experimental paradigms. Alsachim specifies a minimum purity of 98.00% and stability of ≥1 year for its MT-II acetate salt reference standard, providing a benchmark for analytical-grade procurement .

Peptide formulation Salt form specification In vivo dosing reproducibility

In Vivo Food Intake Suppression Potency: Non-Selective MT-II vs. Selective MC4R Agonist THIQ — Functional Evidence for Multi-Receptor Engagement Advantage

The functional consequence of MT-II's broader receptor engagement is evidenced by its superior efficacy in suppressing food intake compared to the highly selective MC4R agonist THIQ. In a comparative rat study, THIQ administered intracerebroventricularly (0.1, 0.3, and 1 nmol/rat) was found to be less effective in reducing both food intake and body weight than the non-selective melanocortin receptor agonist melanotan II [1]. This finding demonstrates that MC4R activation alone, even with a high-selectivity tool compound such as THIQ (hMC4R IC₅₀ = 1.2 nM, with ~635-fold selectivity over hMC3R and ~1,723-fold over hMC1R), does not fully recapitulate the anorectic efficacy achieved by simultaneous MC3R and MC4R co-activation with MT-II [1][2]. Quantitatively, MT-II at a submaximal dose of 3 mg/kg i.p. produced an approximate 48% reduction in acute food intake compared to controls in fasted mice, with the effect persisting for approximately 5 hours [3]. This multi-receptor engagement model is consistent with genetic evidence showing that MC3R deletion facilitates MT-II's protective effects against ethanol consumption, indicating that MC3R co-modulation contributes to the integrated behavioral pharmacology of MT-II beyond MC4R agonism alone [4].

Appetite regulation MC4R agonism In vivo efficacy comparison

Melanotan II Acetic Acid Salt: Research and Industrial Application Scenarios Grounded in Quantitative Differentiation Evidence


Integrated Melanocortin Pathway Studies Requiring Simultaneous Peripheral MC1R and Central MC3R/MC4R Engagement

For investigators studying the coordinated physiological responses mediated by melanocortin receptor subtypes across both peripheral and central compartments, Melanotan II acetate salt is the appropriate tool compound. Unlike afamelanotide (peripherally restricted MC1R agonist) or bremelanotide (MC4R-preferring with limited MC1R activity), MT-II's multi-receptor binding profile (MC1R Ki = 0.67 nM; MC4R Ki = 6.6 nM) enables simultaneous activation of pigmentation pathways (MC1R) and central energy homeostasis/sexual function circuits (MC3R/MC4R) from a single compound . The acetic acid salt provides defined aqueous solubility (≥5 mg/mL) essential for accurate subcutaneous and intraperitoneal dosing in rodent models . This scenario is supported by the quantitative binding selectivity data, BBB penetration evidence, and in vivo food intake suppression data established in Section 3.

Preclinical Appetite and Energy Expenditure Pharmacology Using a Non-Selective Multi-Receptor Agonist Benchmark

MT-II serves as the established non-selective benchmark agonist for melanocortin-mediated appetite suppression studies, producing ~48% acute food intake reduction at 3 mg/kg i.p. in fasted mice—an effect superior to selective MC4R agonists such as THIQ [1]. The prolonged receptor residence time (MC1R dissociation k-1 = 0.04 h⁻¹, corresponding to a dissociation half-life of ~17.3 h) enables sustained pathway engagement with intermittent dosing [2]. Researchers designing experiments to evaluate novel MC4R-selective or biased agonists should include MT-II as the positive control for maximal multi-receptor anorectic efficacy. The acetic acid salt form ensures batch-to-batch consistency in molar dosing critical for cross-study comparability .

Peptide Stability and Structure-Activity Relationship (SAR) Studies Comparing Cyclic vs. Linear Melanocortin Scaffolds

The cyclic lactam bridge of MT-II (Asp5–Lys10) represents a key structural motif for SAR investigations into melanocortin peptide stability and receptor selectivity. Comparative stability data demonstrate that cyclic lactam analogs resist enzymatic degradation in rat brain homogenate, whereas native linear α-MSH loses >99% activity within 60 minutes [3]. MT-II's >4-fold slower receptor dissociation rate compared to α-MSH (k-1 0.04 vs. 0.17 h⁻¹) and 2-fold slower rate compared to linear NDP-α-MSH (0.04 vs. 0.08 h⁻¹) provide quantifiable benchmarks for evaluating novel cyclic peptide designs [2]. MT-II acetate salt, with certified purity ≥95-98% (HPLC) and defined molecular weight, serves as the reference standard for analytical method development in peptide characterization workflows .

Sexual Function and CNS Melanocortin Pharmacology Research Requiring BBB-Penetrant Tool Compounds

For studies investigating central MC4R-mediated effects on sexual arousal and erectile function, MT-II acetate salt remains the foundational tool compound from which bremelanotide (PT-141) was developed. MT-II's confirmed brain penetration and MC4R binding (Ki = 6.6 nM) enable investigation of hypothalamic melanocortin pathways regulating sexual behavior [4]. While bremelanotide offers greater MC4R selectivity (Ki = 0.25 nM at hMC4R), MT-II's broader receptor engagement profile provides a distinct experimental tool for dissecting the contributions of MC3R co-activation to integrated sexual function responses [4]. The defined solubility of the acetate salt form (5 mg/mL in water) facilitates preparation of precise dosing solutions for intranasal or subcutaneous administration in preclinical models .

Quote Request

Request a Quote for Melanotan II Acetic Acid Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.